molecular formula C13H16N4O2S B2363131 N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide CAS No. 1040053-82-4

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide

Cat. No.: B2363131
CAS No.: 1040053-82-4
M. Wt: 292.36
InChI Key: RVGRLFFFFIFSDG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core substituted at position 3 with a sulfonamide group linked to a 4-ethylphenyl moiety and at position 6 with a hydrazinyl (-NH-NH₂) group.

Properties

IUPAC Name

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-2-10-3-5-11(6-4-10)17-20(18,19)12-7-8-13(16-14)15-9-12/h3-9,17H,2,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGRLFFFFIFSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-ethylphenylhydrazine with 6-chloropyridine-3-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: N-substituted sulfonamides

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide is its potential as an anticancer agent. Research indicates that compounds with similar sulfonamide structures exhibit notable anticancer properties.

Case Study: Antitumor Efficacy

A study evaluated a series of pyridine-3-sulfonamides, including derivatives of this compound, against various human cancer cell lines. The findings showed that several compounds exhibited significant cytotoxicity against liver cancer cell lines (HEPG-2), with some derivatives demonstrating higher activity than established chemotherapeutics like doxorubicin. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans≤ 25 µg/mL
Staphylococcus aureus10 µg/mL
E. coli15 µg/mL

The compound's efficacy against Candida species indicates its potential use in treating fungal infections, particularly in immunocompromised patients .

Antimalarial Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in combating malaria.

Case Study: In Vitro Antimalarial Activity

In a virtual screening study targeting Plasmodium falciparum, several sulfonamide derivatives were synthesized and tested for their antimalarial activity. Notably, compounds with similar scaffolds demonstrated IC50 values as low as 2.24 µM, indicating strong inhibitory effects on the malaria parasite . These findings suggest that this compound could serve as a lead compound for further development in antimalarial drug discovery.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the sulfonamide group can interact with biological membranes, affecting cell permeability and function.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with three structurally related molecules:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide Pyridine 3-sulfonamide (4-ethylphenyl), 6-hydrazinyl Not explicitly reported N/A
iCRT3 Oxazole 2-(4-ethylphenyl), 5-methyl, sulfanyl-acetamide Wnt/β-catenin pathway inhibition
3-chloro-N-phenyl-phthalimide Phthalimide 3-chloro, N-phenyl Monomer for polyimide synthesis
VUAA1 Triazole 4-ethylphenyl, thioacetamide, 3-pyridinyl Sensory function modulation

Key Observations

Common Features :

  • Ethylphenyl Group : All compounds except 3-chloro-N-phenyl-phthalimide share a 4-ethylphenyl or phenyl group, which enhances lipophilicity and membrane permeability.
  • Heterocyclic Cores : The pyridine (target), oxazole (iCRT3), triazole (VUAA1), and phthalimide cores highlight structural diversity, influencing electronic properties and binding interactions.

Functional Group Contrasts: Sulfonamide vs. Sulfanyl-Acetamide: The target’s sulfonamide group differs from iCRT3’s sulfanyl-acetamide, which may alter solubility and target selectivity. Chloro Substituent: 3-chloro-N-phenyl-phthalimide’s chloro group facilitates polymerization, contrasting with the target’s pharmacologically oriented substituents .

Biological and Industrial Relevance :

  • iCRT3 : Inhibits Wnt/β-catenin signaling by blocking β-catenin-TCF interactions, suggesting that ethylphenyl-containing heterocycles may target protein-protein interactions .
  • VUAA1 : Modulates insect odorant receptors, indicating ethylphenyl’s role in sensory ligand design .
  • 3-chloro-N-phenyl-phthalimide : Industrial use in polymer synthesis underscores the importance of halogen and aromatic substituents in material science .

Biological Activity

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide is a compound belonging to the class of sulfonamides and hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on various studies and findings.

1. Overview of Sulfonamides and Hydrazones

Sulfonamides are a group of compounds that contain a sulfonamide functional group and have been widely used as antibiotics. They exhibit a broad spectrum of biological activities, including antibacterial, antidiabetic, and anticancer effects . Hydrazones, characterized by the functional group R1R2C=NNH2, also demonstrate significant biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .

2. Synthesis and Structural Analysis

The synthesis of this compound involves the reaction between 4-ethylphenyl hydrazine and pyridine-3-sulfonyl chloride. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques help in identifying key functional groups and confirming the purity of the synthesized compound.

3.1 Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that this compound exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antibacterial Activity of this compound

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

3.2 Anticancer Activity

Recent studies have reported the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against human breast cancer cells (MCF-7) in vitro .

Table 2: Anticancer Activity Evaluation

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
U937 (Leukemia)20
A549 (Lung Cancer)25

3.3 Other Biological Activities

In addition to antibacterial and anticancer properties, this compound has been studied for its potential anti-inflammatory and antioxidant effects. These activities are crucial for developing therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related disorders .

4. Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of compounds similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
  • Anticancer Mechanisms : Research indicated that certain hydrazone derivatives could induce apoptosis in cancer cells via mitochondrial pathways, showcasing their mechanism of action in anticancer therapy .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of sulfonamide compounds suggest favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

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